molecular formula C22H19ClN2O B2432550 2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole CAS No. 537009-42-0

2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole

Cat. No.: B2432550
CAS No.: 537009-42-0
M. Wt: 362.86
InChI Key: HEIGOAMDDXABRI-UHFFFAOYSA-N
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Description

“2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole” is a chemical compound with the molecular formula C14H11ClN2O . It belongs to the class of organic compounds known as imidazoles, which are aromatic five-member rings with two nitrogen atoms at positions 1 and 3, and three carbon atoms .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazole ring, a phenethyl group, and a chlorophenoxy group . The exact structure analysis is not available in the retrieved sources.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, boiling point of 496.6±25.0 °C at 760 mmHg, and a flash point of 254.2±23.2 °C . It also has a molar refractivity of 72.7±0.3 cm3, and a polar surface area of 38 Å2 .

Scientific Research Applications

Antioxidant Activities

  • Novel 1,3,4-oxadiazole and imine containing 1H-benzimidazoles, including derivatives structurally related to "2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole," have been synthesized and evaluated for their antioxidant activities. These compounds demonstrated significant in vitro antioxidant properties, with certain derivatives showing high inhibition levels of lipid peroxidation and ethoxyresorufin O-deethylase (EROD) activity, indicating potential therapeutic applications as antioxidants (Alp et al., 2015).

Quantum-chemical and Structural Analyses

  • Quantum-chemical, IR, NMR, and X-ray diffraction studies have been conducted on compounds like 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole, which share a structural resemblance with the chemical . These studies provide detailed insights into the molecular geometry, vibrational frequencies, and chemical shift values, contributing to the understanding of the physical and chemical properties of benzo[d]imidazole derivatives (Özdemir et al., 2011).

Metal-Organic Frameworks (MOFs)

  • Thiophene-based metal-organic frameworks (MOFs) have been constructed using thiophene-functionalized dicarboxylates, demonstrating the potential for luminescence sensing and pesticide removal. Although not directly mentioning "this compound," this research underscores the versatility of benzo[d]imidazole derivatives in developing advanced materials with environmental applications (Zhao et al., 2017).

Advanced Oxidation Processes

  • The Cr(III)/Cr(VI) redox cycle has been utilized in advanced oxidation processes for the degradation of organic pollutants like 4-chlorophenol, showcasing the environmental remediation potential of reactions involving chlorophenyl groups. This research highlights the applicability of chemical reactions involving chlorophenyl moieties in environmental science, relevant to the broader chemical family of "this compound" (Bokare & Choi, 2011).

Properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]-1-(2-phenylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O/c23-18-10-12-19(13-11-18)26-16-22-24-20-8-4-5-9-21(20)25(22)15-14-17-6-2-1-3-7-17/h1-13H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIGOAMDDXABRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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